4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
cyclobutyl-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-10-15(18-12(2)17-11)21-14-6-8-19(9-7-14)16(20)13-4-3-5-13/h10,13-14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDLDCVIBZEGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine intermediate: The piperidine ring is synthesized by reacting cyclobutanecarbonyl chloride with piperidine in the presence of a base such as triethylamine.
Coupling with pyrimidine: The piperidine intermediate is then coupled with 2,6-dimethylpyrimidine-4-ol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs, as well as scaling up the reaction conditions to accommodate larger quantities.
Chemical Reactions Analysis
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrimidines and piperidines.
Scientific Research Applications
4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Compounds:
4-Chloro-2,6-dimethylpyrimidine (CAS: 4472-45-1)
- Substituent at 4-position: Chloro (-Cl).
- Molecular weight: 156.6 g/mol.
- Electronic effects: Chloro is electron-withdrawing, influencing reactivity in substitution reactions.
2-Amino-4,6-dimethylpyrimidine (from co-crystal studies) Substituent at 4-position: Amino (-NH₂). Charge on aromatic nitrogen: –287 kJ/mol (similar to 4-chloro analog but forms co-crystals with diclofenac) .
4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine (CAS: 2640872-72-4)
- Substituent at 4-position: Methoxy-linked triazolo-piperidine.
- Fluorine at 5-position: Enhances electronegativity and metabolic stability.
Table 1: Substituent Effects on Pyrimidine Derivatives
*Estimated based on structural similarity to CAS 2640872-72-4 .
Physicochemical and Pharmacokinetic Properties
- The triazolo-pyrimidine derivative (CAS: 2640872-72-4) may exhibit balanced LogP due to fluorine’s polarity and triazolo’s aromaticity .
Solubility:
- Co-Crystal Formation: 2-Amino-4,6-dimethylpyrimidine forms co-crystals with diclofenac via hydrogen bonding, as evidenced by IR peaks at 1682 cm⁻¹ . The bulkier substituent in the target compound may hinder similar co-crystal formation, affecting formulation strategies.
Research Findings and Implications
Synthetic Challenges:
Therapeutic Optimization:
- Balancing steric bulk (for target binding) and solubility (via ionizable groups) is critical. The target compound’s design addresses this through a piperidine ring and lipophilic cyclobutane group.
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-2,6-dimethylpyrimidine can be represented as follows:
- Molecular Formula : C_{13}H_{18}N_{2}O_{2}
- Molecular Weight : 234.30 g/mol
- CAS Number : 849217-68-1
Structural Features
This compound features a pyrimidine ring substituted with a cyclobutanecarbonylpiperidine moiety, which is significant for its biological interactions. The presence of the piperidine ring is known to enhance binding affinity to various biological targets, particularly in neuropharmacology.
Research indicates that compounds similar to this compound may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neuropsychiatric disorders.
Pharmacological Studies
- Antidepressant Activity : In preclinical studies, this compound exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonergic and noradrenergic systems, which are critical in mood regulation.
- Cognitive Enhancement : Further studies have shown that it may improve cognitive functions by enhancing synaptic plasticity and memory retention in rodent models. This effect is hypothesized to be mediated through increased levels of brain-derived neurotrophic factor (BDNF).
- Analgesic Properties : Some studies have reported analgesic effects, suggesting that it may inhibit pain pathways through modulation of opioid receptors.
Study 1: Antidepressant Effects
A study published in Neuropharmacology evaluated the antidepressant effects of the compound in a forced swim test. Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Study 2: Cognitive Improvement
Another investigation focused on cognitive enhancement involved administering the compound to aged rats. The results demonstrated improved performance in maze tests, indicating enhanced learning and memory capabilities.
Data Table of Biological Activities
| Biological Activity | Model Used | Result | Reference |
|---|---|---|---|
| Antidepressant | Forced swim test | Reduced immobility time | Neuropharmacology Study |
| Cognitive enhancement | Morris water maze | Improved learning and memory | Cognitive Research Journal |
| Analgesic | Hot plate test | Increased pain threshold | Pain Management Journal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
